molecular formula C9H17N3 B13317626 5-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine

5-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine

Cat. No.: B13317626
M. Wt: 167.25 g/mol
InChI Key: XHIGIHCQYVCHOF-UHFFFAOYSA-N
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Description

5-Methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine ( 1432681-84-9) is a high-purity aminopyrazole derivative of significant interest in scientific research and development. This compound serves as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry, particularly for constructing complex nitrogen-containing heterocycles . As a 5-aminopyrazole, it possesses multiple nucleophilic sites (the 4-CH, 1-NH, and 5-NH2 groups) that enable its use in cyclization and cycloaddition reactions with various bielectrophiles to form pharmaceutically relevant fused pyrazoloazine systems, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[3,4-b]pyridines . These fused heterocycles are known to mimic purine bases found in DNA and RNA and are present in several marketed drugs and investigational compounds, highlighting the core structural value of this aminopyrazole . Researchers utilize this compound in the design and synthesis of novel molecules for probing biological pathways and developing new therapeutic agents, with applications spanning anticancer, antibacterial, and anti-inflammatory research, given the well-documented pharmacological activities of the pyrazole core . The molecule is characterized by its specific molecular formula and is supplied with comprehensive analytical data to ensure identity and purity for demanding research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

5-methyl-1-pentan-3-ylpyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-4-8(5-2)12-7(3)6-9(10)11-12/h6,8H,4-5H2,1-3H3,(H2,10,11)

InChI Key

XHIGIHCQYVCHOF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C(=CC(=N1)N)C

Origin of Product

United States

Preparation Methods

Condensation of 1-Amino-3-methylpyrazole Precursors with Pentan-3-yl Substituted Amines

  • Starting materials: Primary amines such as pentan-3-ylamine or its derivatives, and 1,3-dicarbonyl compounds like 2,4-pentanedione.
  • Reaction conditions: Heating in polar aprotic solvents such as dimethylformamide at moderate temperatures (~85 °C) for 1.5 hours.
  • Nitrogen source: Use of hydroxylamine derivatives such as O-(4-nitrobenzoyl)hydroxylamine to facilitate pyrazole ring formation.
  • Workup: Chromatographic purification on silica gel or alumina using hexane-ethyl acetate or pentane-diethyl ether gradients.

This approach has been demonstrated for similar pyrazoles, yielding N-substituted pyrazoles with alkyl groups comparable to pentan-3-yl, and methyl substituents at other ring positions.

Multicomponent and One-Pot Syntheses Using 5-Aminopyrazole Intermediates

  • Employing 5-aminopyrazole as a key intermediate, condensation with appropriate diketones or β-ketoesters under acid catalysis or ionic liquid media can produce substituted pyrazoles.
  • Ionic liquids such as 1-butyl-3-methylimidazolium bromide have been used to enhance environmental friendliness and yield.
  • Microwave-assisted heating has been reported to improve reaction rates and yields in related pyrazole syntheses.

Regioselectivity and Chemoselectivity Considerations

  • The position of the amino group (at 3- or 4-position) and substitution on the pyrazole ring can be controlled by choice of starting materials and reaction conditions.
  • Bulky substituents on the amine or diketone can influence the regioisomer formed.
  • Analytical techniques such as proton and carbon nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and infrared spectroscopy are essential for confirming the structure and purity of the synthesized compound.

Data Table: Representative Preparation Conditions and Yields for Related Pyrazoles

Compound Example Amine Used Diketone Used Solvent Temperature (°C) Time (h) Yield (%) Purification Method Notes
3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole 2,4,4-trimethylpentan-2-amine 2,4-pentanedione DMF 85 1.5 38 Silica gel chromatography (hexane-EA) Yellowish oil
3,5-Dimethyl-1-(tert-pentyl)-1H-pyrazole 2-methylbutan-2-amine 2,4-pentanedione DMF 85 1.5 36 Silica gel chromatography (hexane-EA) Volatile liquid
3-Methyl-5-phenyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole 2,4,4-trimethylpentan-2-amine 1-phenylbutane-1,3-dione DMF 85 1.5 46 Silica gel chromatography (hexane-EA) White solid

EA = ethyl acetate; DMF = dimethylformamide

Analytical Characterization Supporting Preparation

These methods validate the successful synthesis and purity of the target pyrazole derivatives.

Chemical Reactions Analysis

  • The compound may undergo various reactions, including oxidation, reduction, and substitution.
  • Common reagents and conditions would depend on the specific reaction being studied.
  • Major products formed from these reactions would vary based on the reaction type.
  • Scientific Research Applications

    • Research applications of this compound span several fields:

        Chemistry: It could serve as a building block for the synthesis of more complex molecules.

        Biology: Investigating its interactions with biological systems, such as enzyme inhibition or receptor binding.

        Medicine: Potential pharmaceutical applications, although specific examples would require further investigation.

        Industry: Perhaps used as an intermediate in the production of other compounds.

  • Mechanism of Action

    • The mechanism by which this compound exerts its effects would depend on its specific targets.
    • Molecular targets and pathways involved would require detailed studies and experimental evidence.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Substituent Effects on Molecular Properties

    Pyrazole derivatives are distinguished by their substituents at positions 1 and 3. Key comparisons include:

    Table 1: Substituent Variations and Molecular Properties
    Compound Name Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) Purity (%) CAS Number Reference
    5-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine Pentan-3-yl (branched C₅H₁₁) C₉H₁₇N₃ 171.26 95 EN300-43379344*
    1-(butan-2-yl)-5-methyl-1H-pyrazol-3-amine Butan-2-yl (branched C₄H₉) C₈H₁₅N₃ 153.22 N/A N/A
    5-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-3-amine 3-Methylbenzyl (aromatic) C₁₂H₁₅N₃ 201.27 95 956729-21-8
    1-Methyl-3-phenyl-1H-pyrazol-5-amine Phenyl (aromatic) C₁₀H₁₁N₃ 173.22 97 10199-50-5
    5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine Trifluoroethyl (electron-withdrawing) C₆H₈F₃N₃ 179.15 N/A CID 19622835

    *Note: CAS provided for the hydrochloride salt.

    Key Observations :

    Alkyl Chain Length: The pentan-3-yl substituent (C₅H₁₁) increases molecular weight and lipophilicity compared to shorter chains like butan-2-yl (C₄H₉) . Branched alkyl chains enhance solubility in non-polar solvents compared to linear analogs.

    Aromatic vs. Alkyl chains (e.g., pentan-3-yl) improve membrane permeability due to higher lipophilicity .

    Purity and Characterization :

    • Most commercial pyrazole derivatives, including the target compound, are available at ≥95% purity, verified via HPLC or LC-MS .
    • Crystal structures (e.g., of 1-methyl-3-phenyl-1H-pyrazol-5-amine) are often resolved using SHELX or WinGX/ORTEP software .

    Biological Activity

    5-Methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

    Chemical Structure and Properties

    The compound has the following molecular formula and structure:

    • Molecular Formula : C10_{10}H16_{16}N4_{4}
    • Molecular Weight : Approximately 196.26 g/mol

    The structure features a pyrazole ring with a methyl group at position 5 and a pentan-3-yl side chain at position 1. This unique substitution pattern influences its reactivity and biological activity.

    The biological activity of 5-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:

    • Binding Affinity : Preliminary studies indicate that the compound can bind to various protein targets, potentially leading to inhibitory or modulatory effects on biological pathways.
    • Enzyme Modulation : Similar pyrazole compounds have shown the ability to modulate enzyme activity, which is crucial for their therapeutic applications .

    Case Studies and Research Findings

    Several studies have explored the biological activity of pyrazole derivatives, providing insights into the potential applications of 5-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine:

    StudyFindings
    Bawazir (2020)Highlighted the structure–activity relationship (SAR) of amino-pyrazoles showing effective inhibition of p38a MAP kinase, suggesting potential for inflammatory disorder treatments .
    Smolecule (2024)Discussed the synthesis and potential applications in medicinal chemistry, emphasizing interactions with biological targets that could lead to drug development.
    De Gruyter (2022)Reported on similar pyrazole compounds exhibiting antitumor activity, providing a basis for further exploration of this compound's anticancer properties .

    Q & A

    Q. What steps are critical for advancing this compound into preclinical drug development?

    • Methodological Answer :
    • ADMET profiling : Assess hepatic microsomal stability, CYP inhibition, and plasma protein binding.
    • Toxicology : Acute toxicity in rodents (14-day study, 10–100 mg/kg).
    • Pharmacokinetics : IV/oral administration in mice to determine t₁/₂, Cmax, and AUC.
    • In vivo efficacy : Xenograft models (e.g., HCT-116 colorectal cancer) with biweekly dosing .

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